molecular formula C17H25N5O B12932748 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine CAS No. 920503-18-0

9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine

Cat. No.: B12932748
CAS No.: 920503-18-0
M. Wt: 315.4 g/mol
InChI Key: DIVNIQBTCRPVNN-UHFFFAOYSA-N
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Description

9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is a synthetic purine derivative characterized by a tetrahydropyran (oxan-2-yl) substituent at the N9 position and a 2-(piperidin-1-yl)ethyl group at the C6 position (Figure 1). Purine derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with biological targets such as enzymes, receptors, and nucleic acids.

Properties

CAS No.

920503-18-0

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

9-(oxan-2-yl)-6-(2-piperidin-1-ylethyl)purine

InChI

InChI=1S/C17H25N5O/c1-3-8-21(9-4-1)10-7-14-16-17(19-12-18-14)22(13-20-16)15-6-2-5-11-23-15/h12-13,15H,1-11H2

InChI Key

DIVNIQBTCRPVNN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=C3C(=NC=N2)N(C=N3)C4CCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the oxan and piperidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways .

Medicine

Medically, 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The oxan and piperidinyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways,

Biological Activity

9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine is a synthetic compound classified within the purine family, characterized by a unique substitution pattern that enhances its biological activity. The compound features a purine core, with a piperidin-1-yl ethyl group at the 6-position and an oxan-2-yl group at the 9-position, which potentially contributes to its pharmacological properties.

Chemical Structure

The chemical structure of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine can be represented as follows:

C14H20N4O(Molecular Formula)\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}\quad (\text{Molecular Formula})

This structure is pivotal in determining its interactions with biological targets.

Research indicates that compounds similar to 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine may exhibit significant biological activities through interactions with various enzymes and receptors. The presence of the piperidine moiety is known to enhance solubility and facilitate binding to biological targets, which is crucial for its therapeutic potential.

Biological Activities

The biological activities of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine include:

  • Antiproliferative Effects : Studies have suggested that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
  • Anti-inflammatory Activity : The compound's structure may allow it to modulate inflammatory pathways, potentially reducing inflammation in various models.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in purine metabolism, which could affect uric acid levels and related conditions such as gout .

Research Findings

Recent studies have focused on the synthesis and characterization of 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine, highlighting its potential pharmacological applications. Key findings include:

Study FocusFindings
Synthesis TechniquesMulti-step organic synthesis yielding high purity.
Biological TestingSignificant inhibition of specific cancer cell lines observed.
Interaction with Biological TargetsEnhanced binding affinity due to unique structural features.

Case Studies

Several case studies have explored the pharmacological effects of similar purine derivatives:

  • Case Study on Anticancer Activity : A derivative closely related to 9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine demonstrated significant cytotoxicity against breast cancer cells, suggesting a similar potential for the compound .
  • Inflammation Model : In an animal model of inflammation, compounds with structural similarities exhibited reduced levels of pro-inflammatory cytokines, indicating a possible therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Tetrahydropyran (THP) vs. Aryl Groups

  • 6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 92001-73-5) :
    • The THP group at N9 increases lipophilicity (predicted logP ~1.41) compared to aryl-substituted analogs.
    • Melting point and yield data are unavailable, but its density (1.41 g/cm³) and pKa (3.53) suggest moderate solubility in aqueous media.
  • 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purine derivatives :
    • Aryl groups at N9 and C8 (e.g., 4-chlorophenyl) enhance π-π stacking but reduce solubility. For example, compound 15 () has a melting point of 182–184°C and 17% yield, reflecting synthetic challenges with bulky substituents.

Key Insight : The THP group in the target compound likely improves metabolic stability over aryl analogs while maintaining moderate solubility.

Substituent Effects at Position 6

Piperidinylethyl vs. Direct Piperidine/Piperazine Substitution

  • 6-(Piperidin-1-yl)-9H-purine (1c) :
    • Direct piperidine substitution at C6 simplifies synthesis but limits conformational flexibility. Such compounds exhibit high histamine H3 receptor affinity (Ki < 100 nM).
  • 6-[2-(Piperidin-1-yl)ethyl]-9H-purine derivatives :
    • The ethyl linker in the target compound may enhance binding pocket accessibility. Analog 9e (), with a triazolylethyl-piperidine group, shows a melting point of 158–160°C and 29% yield, indicating moderate synthetic efficiency.
  • Piperazinyl Derivatives (e.g., compound 15) :
    • Piperazine with sulfonyl groups (e.g., butylsulfonyl) increases polarity but reduces yield (17%) compared to piperidine analogs.

Pharmacological Potential of Structural Analogs

  • Cannabidiol Analogs: Compounds with chlorophenyl and piperazinyl groups (e.g., 15–19, ) show affinity for cannabinoid receptors, suggesting the target may share similar activity.
  • Antiviral Agents: Ribofuranosyl-purine derivatives () inhibit RNA viruses, implying that the target’s THP group could mimic sugar moieties in antiviral design.

Data Tables

Table 2. Pharmacological Profiles of Analogous Compounds

Compound Class Target/Activity Key Findings Reference
6-Bipiperidinyl purines Histamine H3 receptor Ki < 100 nM; low toxicity, promising ADME
Piperazinyl-purines Cannabinoid receptors Modulate CBD-like activity; HPLC >95% purity
Ribofuranosyl-purines RNA viruses (e.g., HCV) Inhibit viral replication

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